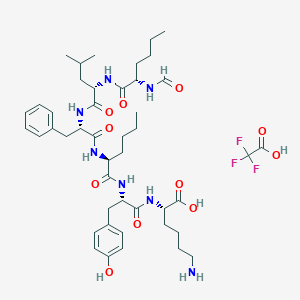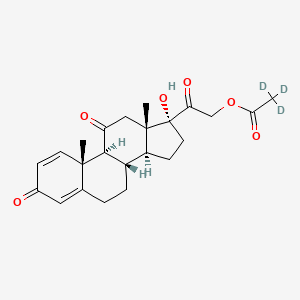
Prednisone 21-Acetate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetato de Prednisona-d3, también conocido como Prednisona 21-acetato-d3, es un derivado marcado con deuterio del Acetato de Prednisona. Este compuesto es un agonista del receptor de glucocorticoides con propiedades antiinflamatorias e inmunomoduladoras. Se utiliza principalmente en investigación para estudiar la farmacocinética y los perfiles metabólicos de los corticosteroides.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Acetato de Prednisona-d3 implica varios pasos, comenzando con el acetato de prednisona. El proceso incluye la protección de los grupos 3,20-ceto, la reducción del grupo 11-ceto, la esterificación del grupo 21-hidroxilo, la desprotección de los grupos 3,20-ceto y, finalmente, la hidrólisis del éster 21-acético . Las reacciones se llevan a cabo normalmente bajo condiciones de gas inerte para evitar la formación de subproductos.
Métodos de Producción Industrial
La producción industrial de corticosteroides, incluido el Acetato de Prednisona-d3, a menudo comienza con sapogeninas como la diosgenina. El proceso implica una combinación de métodos químicos y biotecnológicos, incluyendo transformaciones microbianas y reacciones enzimáticas . Estos métodos se optimizan para la producción a gran escala para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Acetato de Prednisona-d3 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Reducción de grupos cetona a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción, anhídrido acético para la esterificación y semicarbazida para la protección de los grupos ceto . Las reacciones se llevan a cabo normalmente bajo temperaturas controladas y atmósferas de gas inerte para asegurar una alta selectividad y rendimiento.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen la prednisolona, que es la forma activa de la prednisona, y varios compuestos intermedios utilizados en la síntesis de otros corticosteroides .
Aplicaciones Científicas De Investigación
El Acetato de Prednisona-d3 se utiliza ampliamente en la investigación científica por sus propiedades antiinflamatorias e inmunosupresoras. Se utiliza en:
Química: Para estudiar la farmacocinética y las vías metabólicas de los corticosteroides.
Biología: Para investigar los efectos de los glucocorticoides en los procesos celulares y la expresión genética.
Medicina: Como compuesto modelo para desarrollar nuevos fármacos corticosteroides con mayor eficacia y menores efectos secundarios.
Industria: En la producción de productos farmacéuticos a base de corticosteroides
Mecanismo De Acción
El Acetato de Prednisona-d3 ejerce sus efectos al unirse a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde modula la transcripción de los genes diana implicados en las respuestas inflamatorias e inmunitarias . El compuesto disminuye la inflamación al suprimir la migración de leucocitos polimorfonucleares y revertir el aumento de la permeabilidad capilar .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al Acetato de Prednisona-d3 incluyen:
Acetato de Prednisolona: Otro agonista del receptor de glucocorticoides con propiedades antiinflamatorias similares.
Dexametasona: Un glucocorticoide más potente con una duración de acción más prolongada.
Hidrocortisona: Un corticosteroide natural con actividad tanto glucocorticoide como mineralocorticoide.
Singularidad
El Acetato de Prednisona-d3 es único debido a su marcaje con deuterio, que permite estudios farmacocinéticos detallados. Los átomos de deuterio reemplazan los átomos de hidrógeno, proporcionando estabilidad y permitiendo un seguimiento preciso del compuesto en sistemas biológicos .
Propiedades
Fórmula molecular |
C23H28O6 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1/i1D3 |
Clave InChI |
MOVRKLZUVNCBIP-JJADJXHHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


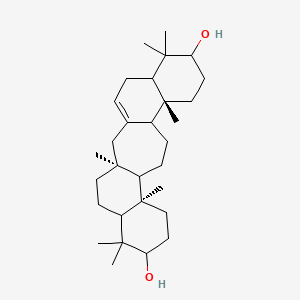
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)



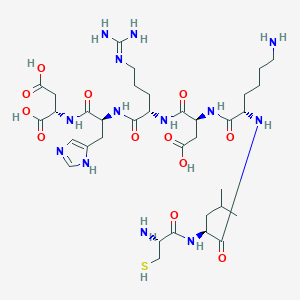


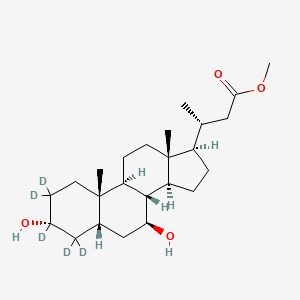
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)


